24, 25-Dihydroxy VD2

Clinical vitamin D metabolomics LC-MS/MS method validation Reference measurement procedures

24,25-Dihydroxy VD2 is a vitamin D₂ catabolite essential as a species-matched reference standard for clinical LC-MS/MS panels and CYP24A1 enzyme kinetics. Substitution with D₃ analogs causes systematic quantitative error due to differential DBP binding and metabolic stability. Procure to ensure assay accuracy for CYP24A1 deficiency screening and D₂ pathway research.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
Cat. No. B10752659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24, 25-Dihydroxy VD2
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/t20?,23?,24?,25?,27-,28-/m1/s1
InChIKeyBPEQZNMKGFTMQE-YLLIJLQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24,25-Dihydroxyvitamin D2: Technical Specifications and Procurement Considerations for the Vitamin D2 Catabolite


24,25-Dihydroxyvitamin D2 [24,25-(OH)₂D₂] is a dihydroxylated catabolite of vitamin D₂ (ergocalciferol), formed via C24-hydroxylation catalyzed by the mitochondrial enzyme CYP24A1 [1]. Unlike the active hormonal form 1,25-dihydroxyvitamin D₂ (1,25-(OH)₂D₂), 24,25-(OH)₂D₂ is traditionally classified as an inactivation product within the vitamin D metabolic cascade, although emerging evidence suggests context-dependent biological functions [2]. The compound exists as stereoisomers, with the 24(R)-epimer being the naturally predominant form in mammalian systems [3]. From a procurement standpoint, 24,25-(OH)₂D₂ serves three principal scientific use cases: (1) as a reference standard for LC-MS/MS-based clinical vitamin D metabolomics panels, (2) as a substrate or product standard for CYP24A1 enzyme kinetics studies, and (3) as an analytical probe for investigating vitamin D₂-specific metabolic pathway divergence relative to vitamin D₃-derived analogs.

24,25-Dihydroxyvitamin D2: Why 24,25-(OH)₂D₃ Cannot Substitute in Analytical and Metabolic Studies


Despite structural homology, 24,25-dihydroxyvitamin D₂ cannot be analytically or functionally substituted by its vitamin D₃ counterpart [24,25-(OH)₂D₃] without introducing systematic error. The D₂ metabolite exhibits quantitatively weaker binding affinity to serum vitamin D-binding protein (DBP)—approximately 1.7-fold lower displacement potency than 24,25-(OH)₂D₃ in competitive assays—rendering D₃-based calibration curves invalid for D₂ quantification [1]. Furthermore, the CYP24A1-mediated catabolic kinetics diverge significantly between the D₂ and D₃ series: at low substrate concentrations, 1,25-(OH)₂D₂ demonstrates nearly half the catalytic inactivation efficiency (k_cat/K_m) compared to 1,25-(OH)₂D₃, indicating enhanced metabolic stability of the D₂ active hormone that cannot be inferred from D₃ data alone [2]. Substitution without appropriate cross-validation therefore risks (1) quantitative inaccuracy in metabolomics assays, (2) misinterpretation of enzyme kinetics data, and (3) erroneous clinical ratio calculations for CYP24A1 deficiency screening where both D₂ and D₃ metabolites contribute to the diagnostic index. The following evidence establishes the quantifiable dimensions where 24,25-(OH)₂D₂ requires compound-specific procurement and handling.

24,25-Dihydroxyvitamin D2: Quantitative Differentiation Evidence for Procurement Decisions


24,25-(OH)₂D₂ Analytical Reference Standard: D₃ Calibration Introduces Quantifiable Systematic Error

The use of 24,25-(OH)₂D₃ as a surrogate calibrant for 24,25-(OH)₂D₂ quantification introduces systematic measurement error due to differential binding protein recognition. 24(R),25-dihydroxyvitamin D₂ is 1.7 times less potent than 24(R),25-dihydroxyvitamin D₃ in displacing [³H]25OHD₃ from rat serum vitamin D-binding protein [1]. Consequently, assays employing D₃-based standard curves without species-matched calibration will systematically underestimate D₂ metabolite concentrations. The 1988 KAKENHI comparative binding study further confirmed that 24,25-(OH)₂D₃ demonstrates stronger DBP binding affinity than 24,25-(OH)₂D₂, concluding that 'when 24,25(OH)₂D₂ is assayed by a competitive protein binding assay method, the calibration curve should be made by using the standard compound while the use of standard compound of 24,25(OH)₂D₃ instead of the D₂ compound will give a significant error' [2]. The 2025 Roche Diagnostics candidate reference measurement procedure (RMP) for 24,25-(OH)₂D₂ achieved intermediate precision ≤2.3% and relative mean bias of −4.5 to 2.9% across the quantification range of 0.150–18.0 ng/mL—performance metrics attainable only with compound-specific primary calibrators [3].

Clinical vitamin D metabolomics LC-MS/MS method validation Reference measurement procedures

CYP24A1 Substrate Kinetics: 1,25-(OH)₂D₂ Exhibits Half the Catalytic Inactivation Rate of Its D₃ Counterpart

The metabolic fate of 24,25-(OH)₂D₂ is intrinsically linked to the kinetics of its precursor, 1,25-(OH)₂D₂, by the catabolic enzyme CYP24A1. Li and Tuckey (2023) conducted a direct head-to-head kinetic comparison using expressed human CYP24A1 reconstituted in phospholipid vesicles mimicking the inner mitochondrial membrane. The catalytic efficiency (k_cat/K_m) of CYP24A1 for initial hydroxylation of 1,25-(OH)₂D₃ was almost double that for 1,25-(OH)₂D₂ [1]. Specifically, the k_cat/K_m value for 1,25-(OH)₂D₃ was approximately 2-fold higher, indicating a lower rate of inactivation of 1,25-(OH)₂D₂ at low substrate concentrations, suggesting that it has increased metabolic stability in vivo [1]. In contrast, for the 25(OH)D precursors, k_cat/K_m values for 25(OH)D₂ and 25(OH)D₃ were similar, supporting that vitamins D₂ and D₃ are equally effective in maintaining serum 25(OH)D concentrations [1]. This divergent kinetic behavior at the 1α-hydroxylated level means that the steady-state accumulation and clearance of 24,25-(OH)₂D₂ cannot be reliably extrapolated from 24,25-(OH)₂D₃ data in systems expressing active CYP24A1.

Cytochrome P450 enzymology Vitamin D catabolism Pharmacokinetic modeling

Clinical Diagnostic Utility: 25(OH)D/24,25(OH)₂D Ratio as a CYP24A1 Deficiency Screening Index

24,25-dihydroxyvitamin D₂ contributes quantitatively to a clinically validated diagnostic ratio used for detecting loss-of-function mutations in the CYP24A1 gene. The LOINC panel 94674-9 defines the ratio of [25(OH)D₃ + 25(OH)D₂] / [24,25(OH)₂D₃ + 24,25(OH)₂D₂] as a screening parameter for hypercalcemia risk [1]. In individuals with pathogenic CYP24A1 mutations, abrogated 24-hydroxylase activity results in markedly reduced or undetectable 24,25(OH)₂D levels—both D₂ and D₃ forms—while 25(OH)D remains normal or elevated, producing an elevated ratio diagnostic of impaired vitamin D catabolism [2]. A 2020 case study reported that CYP24A1 mutations cause a reduced serum 24,25(OH)₂D to 25(OH)D ratio of <0.02, accompanied by elevated 1,25-(OH)₂D, hypercalcemia, hypercalciuria, and nephrolithiasis [3]. Accurate calculation of this ratio requires separate, species-specific quantification of both 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃, as their combined concentration constitutes the denominator.

Clinical diagnostics CYP24A1 mutation screening Hypercalcemia risk assessment

Methodological Validation: LC-MS/MS Assay Performance Metrics for 24,25-(OH)₂D₂

Quantitative analysis of 24,25-(OH)₂D₂ requires compound-specific method validation, as demonstrated by the 2025 candidate reference measurement procedure (RMP) from Roche Diagnostics. This ID-LC-MS/MS method achieved a quantification range of 0.150–18.0 ng/mL (0.350–42.0 nmol/L) for 24,25-(OH)₂D₂, with intermediate precision ≤2.3% and repeatability ≤1.4% across all concentration levels [1]. The relative mean bias ranged from −4.5% to 2.9%, and the expanded measurement uncertainty (MU) for reference value assignment was ≤2.5% regardless of concentration level and sample type [1]. The method employed a two-dimensional heart-cut LC approach with supported liquid extraction to mitigate matrix effects and prevent co-elution of structurally related interferences [1]. A separate Chinese study (2018) independently established an LC-MS/MS method for simultaneous determination of serum 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃, further confirming the technical feasibility and clinical applicability of species-specific quantification [2].

LC-MS/MS method development Assay validation Reference measurement procedures

Limited Evidence Statement: Direct Biological Activity Data for 24,25-(OH)₂D₂ Remains Sparse Relative to D₃ Analog

A critical evidence gap must be acknowledged: direct head-to-head comparative biological activity data for 24,25-(OH)₂D₂ versus 24,25-(OH)₂D₃ in validated functional assays (e.g., VDR transactivation, chondrocyte differentiation, fracture healing models) are extremely limited in the peer-reviewed literature. The majority of published biological activity studies on 24,25-dihydroxyvitamin D metabolites have been conducted using the D₃ form [24,25-(OH)₂D₃] in chick cartilage cultures and rat fracture callus models, with minimal systematic evaluation of the D₂ counterpart. Where comparative binding data do exist, 24(R),25-(OH)₂D₂ shows quantifiably weaker DBP affinity (1.7-fold lower than D₃) and 1,25-(OH)₂D₂ shows 1.3-fold weaker VDR affinity than 1,25-(OH)₂D₃ [1]. The 1988 KAKENHI report confirmed no significant difference between 1,25-(OH)₂D₂ and 1,25-(OH)₂D₃ in receptor binding affinity, but noted stronger DBP binding for 24,25-(OH)₂D₃ than 24,25-(OH)₂D₂ [2]. No peer-reviewed publication has reported a direct, quantitative functional comparison of 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃ in a standardized biological assay with defined potency metrics.

Evidence gaps Research reagents Biological activity

24,25-Dihydroxyvitamin D2: Validated Application Scenarios for Scientific and Industrial Procurement


Clinical Reference Laboratory: Implementation of Species-Specific Vitamin D Metabolomics Panels

Clinical reference laboratories developing or validating LC-MS/MS-based vitamin D metabolomics panels require authentic 24,25-(OH)₂D₂ reference material to generate compound-specific calibration curves and quality control samples. The 2025 candidate reference measurement procedure (RMP) achieved intermediate precision ≤2.3% and expanded measurement uncertainty ≤2.5% for 24,25-(OH)₂D₂ quantification across the range of 0.150–18.0 ng/mL, performance metrics that are attainable only when species-matched primary calibrators are employed [1]. Laboratories implementing the LOINC 94674-9 diagnostic ratio panel for CYP24A1 deficiency screening must quantify both 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃, as the ratio denominator mathematically requires summation of both D₂ and D₃ catabolites; substitution of D₃ calibrants for D₂ quantification introduces systematic negative bias [2].

Academic and Pharmaceutical CYP24A1 Enzyme Kinetics Research

Investigators studying human CYP24A1 substrate specificity and catalytic mechanisms require 24,25-(OH)₂D₂ as an authentic product standard for enzyme kinetics assays. Li and Tuckey (2023) demonstrated that CYP24A1 exhibits a 2-fold higher catalytic efficiency (k_cat/K_m) for 1,25-(OH)₂D₃ compared to 1,25-(OH)₂D₂ at low substrate concentrations, indicating that D₂-series active hormone is inactivated at approximately half the rate of its D₃ counterpart [1]. This kinetic divergence means that metabolism studies using only D₃ substrates cannot accurately model D₂-series catabolic pathways. Procurement of 24,25-(OH)₂D₂ as a product standard enables accurate quantification of CYP24A1 turnover rates for D₂-derived substrates and supports structure-activity relationship studies exploring side-chain stereochemistry effects on enzyme recognition.

Diagnostic Kit Manufacturers: CYP24A1 Mutation Screening Assay Development

In vitro diagnostic (IVD) manufacturers developing CYP24A1 mutation screening assays based on the 25(OH)D / 24,25(OH)₂D ratio require 24,25-(OH)₂D₂ reference material for assay calibration, validation, and lot-release testing. Pathogenic CYP24A1 mutations abrogate 24-hydroxylase activity, reducing the ratio of 24,25(OH)₂D to 25(OH)D below 0.02 and predisposing patients to hypercalcemia and nephrolithiasis [1]. Because patients may have dietary vitamin D₂ intake contributing to their circulating 25(OH)D₂ and 24,25-(OH)₂D₂ pools, a screening assay that fails to quantify the D₂ fraction will systematically underestimate the denominator and yield false-negative results in D₂-supplemented individuals. Procurement of high-purity 24,25-(OH)₂D₂ is therefore a regulatory and analytical necessity for complete assay design.

Research Reagent Procurement: Filling the D₂-Specific Functional Data Gap

Academic researchers investigating the biological functions of 24,25-dihydroxyvitamin D metabolites require 24,25-(OH)₂D₂ as a research tool precisely because D₂-specific functional data are sparse. Existing evidence demonstrates that 24(R),25-(OH)₂D₂ is 1.7 times less potent than 24(R),25-(OH)₂D₃ in DBP displacement assays, and 1,25-(OH)₂D₂ is 1.3 times less potent than 1,25-(OH)₂D₃ in VDR binding [1], establishing that binding protein recognition differs quantitatively between the D₂ and D₃ series. However, direct comparative functional studies in chondrocyte differentiation, fracture healing, or VDR transactivation models have not been published for 24,25-(OH)₂D₂. Procurement of this compound enables researchers to generate the missing comparative data and test hypotheses regarding side-chain stereochemistry-dependent biological activity, rather than relying on unvalidated extrapolation from D₃ data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24, 25-Dihydroxy VD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.